N-(1-acetylazetidin-3-yl)-2-(1,3-thiazol-5-yl)acetamide
Description
“N-(1-acetylazetidin-3-yl)-2-(1,3-thiazol-5-yl)acetamide” is a synthetic organic compound that features both azetidine and thiazole rings. These structural motifs are often found in biologically active molecules, making this compound of interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-(1-acetylazetidin-3-yl)-2-(1,3-thiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-7(14)13-4-8(5-13)12-10(15)2-9-3-11-6-16-9/h3,6,8H,2,4-5H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGKPEUGBXOQJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)NC(=O)CC2=CN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-acetylazetidin-3-yl)-2-(1,3-thiazol-5-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
Thiazole Ring Synthesis: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of Azetidine and Thiazole Rings: The final step involves coupling the azetidine and thiazole rings through an acetamide linkage, often using reagents like acetic anhydride and a base.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alkyl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various N-substituted azetidine derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to the presence of heterocyclic rings.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: Potential to bind to biological receptors, influencing various biochemical pathways.
Medicine
Drug Development: Investigated for its potential as a lead compound in drug discovery, particularly for its antimicrobial and anti-inflammatory properties.
Industry
Material Science: Used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of “N-(1-acetylazetidin-3-yl)-2-(1,3-thiazol-5-yl)acetamide” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The azetidine and thiazole rings can facilitate binding to active sites, altering the function of the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(1-acetylpyrrolidin-3-yl)-2-(1,3-thiazol-5-yl)acetamide: Similar structure but with a pyrrolidine ring instead of azetidine.
N-(1-acetylazetidin-3-yl)-2-(1,3-oxazol-5-yl)acetamide: Similar structure but with an oxazole ring instead of thiazole.
Uniqueness
“N-(1-acetylazetidin-3-yl)-2-(1,3-thiazol-5-yl)acetamide” is unique due to the combination of azetidine and thiazole rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
